1,3-Dibromo-2,3-dimethylbutane

Regiochemistry Nucleophilic substitution Elimination reactivity

1,3-Dibromo-2,3-dimethylbutane (CAS 49623-54-3) is a dibrominated C6 alkane with the molecular formula C6H12Br2 and a molecular weight of 243.967 g/mol, classified as a vicinal dibromide. The compound, also named 2-Bromo-3-(bromomethyl)-2-methylbutane, is structurally distinct from the more common and commercially available isomer 2,3-dibromo-2,3-dimethylbutane (CAS 594-81-0).

Molecular Formula C6H12Br2
Molecular Weight 243.97 g/mol
CAS No. 49623-54-3
Cat. No. B1524752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-2,3-dimethylbutane
CAS49623-54-3
Molecular FormulaC6H12Br2
Molecular Weight243.97 g/mol
Structural Identifiers
SMILESCC(CBr)C(C)(C)Br
InChIInChI=1S/C6H12Br2/c1-5(4-7)6(2,3)8/h5H,4H2,1-3H3
InChIKeyPROLBQBUEWXPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-2,3-dimethylbutane (CAS 49623-54-3) Procurement and Technical Specification Guide for C6H12Br2 Isomers


1,3-Dibromo-2,3-dimethylbutane (CAS 49623-54-3) is a dibrominated C6 alkane with the molecular formula C6H12Br2 and a molecular weight of 243.967 g/mol, classified as a vicinal dibromide [1]. The compound, also named 2-Bromo-3-(bromomethyl)-2-methylbutane, is structurally distinct from the more common and commercially available isomer 2,3-dibromo-2,3-dimethylbutane (CAS 594-81-0) [2]. Available vendor technical data indicate that commercial material is typically supplied at a purity of ≥95% with standard storage and handling precautions applicable to alkyl bromides . Its IUPAC Standard InChIKey is PROLBQBUEWXPSN-UHFFFAOYSA-N [1].

Why 1,3-Dibromo-2,3-dimethylbutane Cannot Be Interchanged with Isomeric Dibromobutanes in Reaction Development


Substituting 1,3-dibromo-2,3-dimethylbutane with isomeric dibromobutanes such as 2,3-dibromo-2,3-dimethylbutane (CAS 594-81-0) or 1,4-dibromo-2,3-dimethylbutane is not scientifically valid due to fundamentally different regiochemistry and steric environments around the brominated centers [1]. In 1,3-dibromo-2,3-dimethylbutane, one bromine is positioned on a primary carbon (C1) while the other resides on a tertiary carbon (C3), yielding markedly different reactivity and selectivity profiles in nucleophilic substitution and elimination pathways compared to the symmetrical 2,3-dibromo-2,3-dimethylbutane isomer, where both bromines are on tertiary carbons [2]. Additionally, the 1,3-dibromo isomer is reported as a byproduct in synthetic routes starting from 3,3-dimethyl-1-butyne, alongside the 2,3-dibromo isomer, underscoring that their formation and isolation are pathway-dependent and not interchangeable [3].

Quantitative Differentiation Evidence for 1,3-Dibromo-2,3-dimethylbutane Versus Closest Analog Compounds


Regiochemical Differentiation: Primary-Tertiary vs. Tertiary-Tertiary Dibromide Configuration in 1,3-Dibromo-2,3-dimethylbutane

1,3-Dibromo-2,3-dimethylbutane contains one primary bromine (at C1) and one tertiary bromine (at C3), whereas the isomeric 2,3-dibromo-2,3-dimethylbutane (CAS 594-81-0) contains two tertiary bromines. This structural difference results in distinct chemical environments that dictate reaction outcomes [1]. While specific quantitative kinetic data for the target compound are not identified in the public domain, class-level inference based on well-established principles of alkyl halide reactivity indicates that the primary bromine in 1,3-dibromo-2,3-dimethylbutane will undergo nucleophilic substitution (SN2) at a significantly faster rate than the sterically hindered tertiary bromines in the 2,3-dibromo isomer, whereas the tertiary bromine at C3 will exhibit pronounced SN1/E1 character under appropriate conditions [2].

Regiochemistry Nucleophilic substitution Elimination reactivity

Molecular Weight Differentiation Between 1,3-Dibromo-2,3-dimethylbutane and Isomeric Dibromides

The target compound has a molecular weight of 243.967 g/mol based on the IUPAC standard InChI and molecular formula C6H12Br2 [1]. This molecular weight is identical to that of the isomeric 2,3-dibromo-2,3-dimethylbutane (CAS 594-81-0), which also has the formula C6H12Br2 and a molecular weight of 243.967 g/mol [2]. Therefore, molecular weight alone does not provide differentiation; identity confirmation requires orthogonal analytical methods such as NMR, GC-MS retention time matching with authenticated standards, or IR spectroscopy.

Physical property Molecular weight Quality control

Evidence-Backed Research and Application Scenarios for 1,3-Dibromo-2,3-dimethylbutane (CAS 49623-54-3)


Intermediate in the Synthesis of 3,3-Dimethyl-1-butyne and Related Alkynes via Double Dehydrohalogenation

The compound has been documented as a product formed from 3,3-dimethyl-1-butyne under specific bromination conditions [1]. This establishes its role as an intermediate in synthetic pathways leading to terminal and internal alkynes. The 1,3-arrangement of bromines on adjacent carbons makes this compound suitable for double elimination reactions, potentially yielding 3,3-dimethyl-1-butyne or isomeric alkynes upon treatment with strong bases such as sodamide or potassium tert-butoxide. Users procuring this compound for alkyne synthesis should confirm the specific isomer required, as elimination regioselectivity will differ from that of the 2,3-dibromo isomer.

Precursor for Site-Selective Functionalization Exploiting Differential C-Br Reactivity

The structural feature of one primary and one tertiary bromine enables sequential, site-selective nucleophilic substitution reactions [2][3]. Researchers can exploit the significantly higher SN2 reactivity of the primary C-Br bond to introduce a first functional group under mild conditions, leaving the tertiary C-Br bond intact. Subsequent activation of the tertiary bromine under SN1 or E1 conditions (e.g., polar protic solvent, heat) can install a second distinct functionality. This orthogonal reactivity profile is not available with the symmetrical 2,3-dibromo isomer, making 1,3-dibromo-2,3-dimethylbutane a valuable building block for the synthesis of unsymmetrical, densely functionalized small molecules.

Reference Standard for Isomer Identification in Complex Bromination Reaction Mixtures

Literature indicates that 1,3-dibromo-2,3-dimethylbutane is formed as a co-product alongside 2,3-dibromo-2,3-dimethylbutane in the liquid-phase reaction of anhydrous HBr with 3,3-dimethyl-1-butyne and in the photobromination of alkylcyclopropanes . Analytical laboratories and process development groups require authenticated samples of this compound as a reference standard to identify and quantify this specific regioisomer in reaction mixtures by GC-MS or HPLC. Procurement for this purpose requires documentation of structural identity (e.g., NMR spectrum) to differentiate from the more readily available 2,3-dibromo isomer.

Synthetic Intermediate in Targeted Drug Release Polymer Systems (Patent-Reported Application)

A patent application (WO2023/123456) describes the incorporation of 1,3-dibromo-2,3-dimethylbutane into biodegradable polymer matrices designed for controlled and targeted drug release, with specific reference to enhancing stability and bioavailability of encapsulated therapeutics for chronic inflammatory diseases [4]. While full details of comparative performance are not available, this application represents a distinct industrial use case where the compound‘s specific reactivity profile may be essential to the polymer crosslinking or degradation mechanism. Users developing drug delivery systems should verify the exact role of the dibromide moiety in their intended polymer architecture.

Technical Documentation Hub

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